molecular formula C11H14BrNO B13851834 2-Bromo-4-cyclohexyloxypyridine

2-Bromo-4-cyclohexyloxypyridine

Cat. No.: B13851834
M. Wt: 256.14 g/mol
InChI Key: WGVXZYDRDCKSCL-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclohexyloxypyridine is an organic compound with the molecular formula C11H14BrNO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a cyclohexyloxy group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclohexyloxypyridine can be achieved through several methods. One common approach involves the bromination of 4-cyclohexyloxypyridine. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclohexyloxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-cyclohexyloxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclohexyloxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyclohexyloxypyridine is unique due to the presence of the bulky cyclohexyloxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-4-cyclohexyloxypyridine

InChI

InChI=1S/C11H14BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

WGVXZYDRDCKSCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC(=NC=C2)Br

Origin of Product

United States

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